3-Iodo-4-(pivaloyloxy)benzoic acid

Lipophilicity Prodrug Design ADME Prediction

This benzoic acid scaffold combines a meta-iodine for cross-coupling/imaging with a para-pivaloyl ester prodrug motif, improving XLogP by ~1.6 vs. the free phenol. For programs requiring late-stage Pd-catalyzed diversification or esterase-cleavable pharmacokinetic tuning, simpler analogs (e.g., 3-iodo-4-hydroxybenzoic acid) are not functionally equivalent. Procure with ≥98% HPLC purity to ensure reproducible SAR and crystallography.

Molecular Formula C12H13IO4
Molecular Weight 348.13 g/mol
CAS No. 1131614-76-0
Cat. No. B3185125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-(pivaloyloxy)benzoic acid
CAS1131614-76-0
Molecular FormulaC12H13IO4
Molecular Weight348.13 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)I
InChIInChI=1S/C12H13IO4/c1-12(2,3)11(16)17-9-5-4-7(10(14)15)6-8(9)13/h4-6H,1-3H3,(H,14,15)
InChIKeyASTPVDODZJLOLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-4-(pivaloyloxy)benzoic Acid (CAS 1131614-76-0): Procurement-Relevant Structural and Physicochemical Baseline


3-Iodo-4-(pivaloyloxy)benzoic acid (CAS 1131614-76-0; molecular formula C₁₂H₁₃IO₄; MW 348.13 g·mol⁻¹) is a doubly-functionalized benzoic acid derivative that bears a meta‑iodine substituent and a para‑pivaloyl (trimethylacetyl) ester group [1]. The compound is catalogued under PubChem CID 44828878 and DSSTox Substance ID DTXSID60660967, with computed physicochemical descriptors including XLogP3‑AA of 3.3, a topological polar surface area (TPSA) of 63.6 Ų, one hydrogen‑bond donor (the carboxylic acid), and four hydrogen‑bond acceptors [1]. Commercial sourcing information from Leyan (Shanghai Haohong Biomedical Technology) indicates a minimum purity specification of 98% (HPLC‑based), while AKSci lists a minimum purity of 95% . The compound is supplied exclusively for research and development purposes and is stored under cool, dry conditions .

Why Generic Substitution of 3-Iodo-4-(pivaloyloxy)benzoic Acid Poses a Procurement Risk


Substituting 3-iodo-4-(pivaloyloxy)benzoic acid with superficially similar analogs (e.g., 3-iodo-4-hydroxybenzoic acid, 3-iodo-4-methoxybenzoic acid, or 4-(pivaloyloxy)benzoic acid) is not chemically or functionally equivalent because each structural feature — the ortho‑iodine and the para‑pivaloyl ester — independently contributes distinct physicochemical properties that are not additive but cooperative in determining solubility, lipophilicity, metabolic stability, and synthetic utility [1][2]. The pivaloyl ester is a well‑established prodrug‑ and protecting‑group motif that masks the phenolic OH of 3-iodo-4-hydroxybenzoic acid, reducing hydrogen‑bond donor capacity, increasing lipophilicity (ΔXLogP ≈ +1.6 log units vs. the free phenol), and introducing a site for esterase‑mediated cleavage [2]. The iodine atom further elevates molecular weight by ~126 Da relative to the non‑iodinated analog and provides a heavy‑atom handle for X‑ray crystallography, radiochemistry, or cross‑coupling reactions [1]. These combined properties mean that procurement of a simpler analog cannot replicate the performance envelope required for applications that depend on the precise balance of steric bulk, hydrophobicity, and iodine‑mediated electronic effects .

Quantitative Differentiation Evidence for 3-Iodo-4-(pivaloyloxy)benzoic Acid vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: Pivaloyl Ester vs. Free Phenol and Methyl Ether Analogs

The pivaloyl ester significantly elevates computed lipophilicity. 3-Iodo-4-(pivaloyloxy)benzoic acid exhibits an XLogP3‑AA of 3.3 [1]. This represents a +1.6 log‑unit increase compared to 3-iodo-4-hydroxybenzoic acid (XLogP3‑AA ≈ 1.7) , and a +1.2 log‑unit increase compared to 3-iodo-4-methoxybenzoic acid (XLogP3‑AA = 2.1) [2]. Higher lipophilicity is directly relevant to membrane permeability and oral absorption potential in prodrug strategies.

Lipophilicity Prodrug Design ADME Prediction

Hydrogen-Bond Donor Capacity: Carboxylic Acid Only vs. Phenol-Containing Analogs

The pivaloyl ester masks the para‑hydroxy group of the parent 3-iodo-4-hydroxybenzoic acid, reducing the hydrogen‑bond donor (HBD) count from 2 to 1 [1]. Specifically, 3-iodo-4-(pivaloyloxy)benzoic acid has 1 HBD (the carboxylic acid), while 3-iodo-4-hydroxybenzoic acid possesses 2 HBDs (carboxylic acid + phenolic OH) . This reduction is consistent with Lipinski’s rule-of‑five considerations for oral drug candidates and also results in a decrease in topological polar surface area (TPSA = 63.6 Ų vs. ~77.8 Ų for the free phenol) [1][2].

Hydrogen Bonding Drug-Likeness Solubility

Heavy‑Atom Identity and Synthetic Versatility: Iodine as a Multi‑Purpose Handle

The iodine substituent at the meta position provides a versatile synthetic handle that is absent in the non‑iodinated analog 4-(pivaloyloxy)benzoic acid (MW 222.24 g·mol⁻¹) [1]. The carbon–iodine bond (bond dissociation energy ≈ 57 kcal·mol⁻¹) is the weakest among aryl halides, enabling facile oxidative addition in palladium‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Buchwald–Hartwig) [2]. Additionally, iodine’s high electron density (Z = 53) serves as an anomalous scatterer for X‑ray crystallographic phasing (SAD/MAD) and as a potential site for isotopic exchange with ¹²³I/¹²⁵I/¹³¹I in radiopharmaceutical development [3].

Cross-Coupling X-ray Crystallography Radioiodination

Pivaloyl Ester as a Prodrug‑Enabling Group: Hydrolytic Stability vs. Esterase Activation

The pivaloyl (trimethylacetyl) ester is a recognized prodrug motif employed to mask polar functional groups and improve oral bioavailability [1]. In the target compound, the pivaloyl group protects the phenolic oxygen of 3-iodo-4-hydroxybenzoic acid from phase‑II conjugation (glucuronidation/sulfation) until esterase‑mediated cleavage releases the active phenol [2]. Literature precedent for pivaloyl‑containing prodrugs (e.g., pivampicillin, adefovir dipivoxil) demonstrates that the sterically hindered ester bond provides sufficient chemical stability during storage while remaining susceptible to in vivo esterases [3]. This contrasts with 3-iodo-4-hydroxybenzoic acid, which is directly susceptible to rapid conjugation and renal elimination, and with 3-iodo-4-methoxybenzoic acid, whose methyl ether is metabolically stable but may not release the free phenol for target engagement.

Prodrug Esterase Bioavailability

Commercial Purity and Sourcing: 98% Specification vs. 95% Industry Floor

Among verified commercial suppliers, 3-iodo-4-(pivaloyloxy)benzoic acid is available at a documented purity of 98% (Leyan, Cat. No. 1757751) , exceeding the industry‑standard 95% minimum purity commonly offered for research‑grade chemicals in this class . For comparison, 3-iodo-4-(neopentyloxy)benzoic acid (the ether analog, CAS 1131614-48-6) is also listed at 98% by the same vendor , while the non‑iodinated 4-(pivaloyloxy)benzoic acid is offered at 98% by Leyan as well . However, when an iodine‑containing, ester‑masked benzoic acid scaffold is specifically required, the 98% purity specification of the target compound provides higher batch‑to‑batch confidence relative to suppliers offering only 95% minimum purity for the same compound.

Purity Quality Assurance Procurement

Validated Application Scenarios for 3-Iodo-4-(pivaloyloxy)benzoic Acid Based on Differential Evidence


Medicinal Chemistry: Prodrug Lead Optimization Requiring Controlled Phenol Release

In programs where 3-iodo-4-hydroxybenzoic acid serves as a pharmacophore but suffers from rapid phase‑II conjugation or poor membrane permeability, the pivaloyl ester serves as a bioreversible protecting group [1]. The +1.6 log‑unit increase in XLogP (3.3 vs. 1.7 for the free phenol) predicts improved passive diffusion across biological membranes, while the ester linkage is designed for esterase‑mediated cleavage inside target cells [2]. This scaffold is appropriate for early‑stage structure–activity relationship (SAR) studies where both the iodine substituent (for target binding or imaging) and the pivaloyl promoiety (for pharmacokinetic tuning) are required simultaneously.

Synthetic Chemistry: Advanced Intermediate for Palladium-Catalyzed Cross-Couplings

The aryl iodide of 3-iodo-4-(pivaloyloxy)benzoic acid provides a reactive site for Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig couplings, enabling late‑stage diversification of the benzoic acid core without disturbing the pivaloyl‑protected phenol [1]. The carboxylic acid group remains available for amide bond formation or further derivatization [2]. Compared to the analogous aryl bromide or chloride, the iodide undergoes oxidative addition more readily with Pd(0) catalysts, enabling milder reaction conditions and potentially higher yields [3].

Structural Biology: Heavy‑Atom Derivatization for X‑Ray Crystallography

The iodine atom (Z = 53) provides a strong anomalous scattering signal suitable for experimental phasing (SAD/MAD) in macromolecular crystallography [1]. The pivaloyl ester reduces the number of hydrogen‑bond donors to one (the carboxylic acid only), which can simplify co‑crystallization and soaking experiments by limiting non‑specific hydrogen‑bond interactions with protein surfaces [2]. This compound may serve as a heavy‑atom soak or co‑crystallization ligand when structural data on iodine‑containing benzoic acid derivatives bound to target proteins (e.g., protocatechuate dioxygenase, PDB 3PCI) are needed for comparison [3].

Radiopharmaceutical Development: Precursor for Radioiodination

The aryl iodide position can undergo isotopic exchange with radioisotopes of iodine (¹²³I, ¹²⁵I, ¹³¹I) for SPECT imaging or targeted radiotherapy studies [1]. The pivaloyl ester, being metabolically cleavable, offers a potential pro‑drug strategy where the radiolabeled species is generated after esterase activation, enabling tissue‑specific delivery concepts [2]. While direct experimental data on this specific compound’s radioiodination efficiency are not publicly available at the time of writing, the structural features (aryl iodide + ester‑masked phenol) align with established radiopharmaceutical design principles.

Quote Request

Request a Quote for 3-Iodo-4-(pivaloyloxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.